2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole

Übersicht

Beschreibung

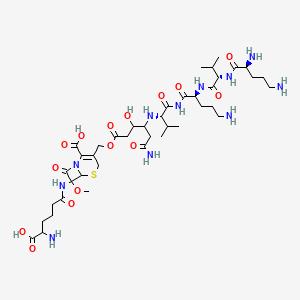

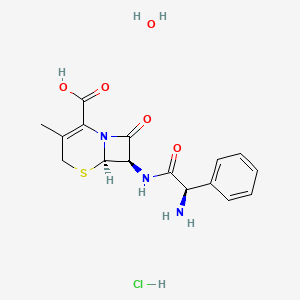

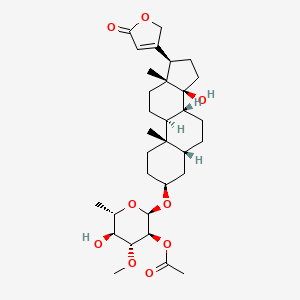

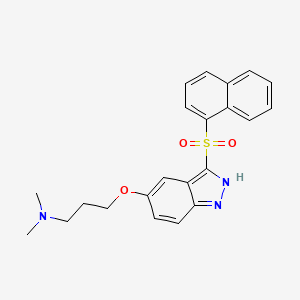

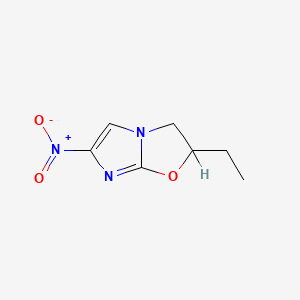

“2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole” is a chemical compound with the molecular formula C7H9N3O3 . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole and its analogues has been reported in various studies . For instance, one method involves reacting 1-(2,5-dibromo-4-nitro-1H-imidazol-1-yl)propan-2-ol with various arylboronic acids .Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic oxazine ring, a nitro group, and an ethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are largely related to its nitro group. For example, there is a correlation between activity and the formation of imidazoles ring-reduced products at the two-electron level .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 185.17 g/mol, a melting point of N/A, a boiling point of 340°C at 760 mmHg, and a flash point of 159.4°C .Wissenschaftliche Forschungsanwendungen

Tuberculosis Treatment

CGI-17341 has shown significant potential in the treatment of tuberculosis . It has been found to inhibit Mycobacterium tuberculosis, the bacteria that causes tuberculosis, at concentrations ranging from 0.1 to 0.3 micrograms/ml . It has also shown activity in an acute mouse model when given on day 12 post-infection .

Drug Discovery and Development

CGI-17341 has played a crucial role in the discovery and development of new drugs . Its structure and properties have influenced the lead identification path in tuberculosis drug discovery efforts .

Anti-mycobacterial Candidate Drugs

The experiences at AstraZeneca R&D, Bangalore, India, on the discovery of new antimycobacterial candidate drugs have used CGI-17341 to exemplify the concept .

Treatment of Anaerobic Bacterial Infections

Nitroimidazoles such as CGI-17341 have long been used in the treatment of anaerobic bacterial infections .

Treatment of Parasitic Infections

CGI-17341 has been used in the treatment of parasitic infections such as amebiasis, giardiasis, and trichomoniasis .

Research on Non-replicating Cultures of Mtb

Both CGI-17341 and its analogs have proved active against replicating and nonreplicating cultures of Mtb , raising the possibility of shortening the duration of current treatments.

Wirkmechanismus

Target of Action

CGI-17341, also known as 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole or 2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole, is primarily targeted against Mycobacterium tuberculosis . It has shown potent activity against both drug-susceptible and multi-drug-resistant strains of this bacterium .

Mode of Action

CGI-17341 belongs to the 5-nitroimidazole class of antimicrobial agents . It exhibits its anti-tuberculosis activity by a mixed effect on genes responsive to cell wall inhibition (like isoniazid) and respiratory poisoning (like cyanide) . This dual mechanism of action allows CGI-17341 to effectively inhibit the growth of Mycobacterium tuberculosis.

Biochemical Pathways

Given its mode of action, it is likely that it interferes with the synthesis of the mycobacterial cell wall and disrupts the respiratory processes of the bacteria .

Pharmacokinetics

It is known to be an orally active compound , suggesting good bioavailability.

Result of Action

The result of CGI-17341’s action is the inhibition of Mycobacterium tuberculosis growth. It has been found to be effective against both drug-susceptible and multi-drug-resistant strains of this bacterium .

Eigenschaften

IUPAC Name |

2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVVFWCBKEYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C=C(N=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925944 | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole | |

CAS RN |

127692-13-1 | |

| Record name | 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGI-17341 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole (CGI 17341) a promising antituberculosis compound?

A: CGI 17341 exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb) [, ]. It demonstrates superior in vitro activity compared to streptomycin, ciprofloxacin, norfloxacin, and the oxazolidinone DuP 721 []. Furthermore, CGI 17341 demonstrates promising in vivo activity in mice infected with Mtb, significantly increasing survival time in a dose-dependent manner [].

Q2: How does the structure of CGI 17341 relate to its activity against Mtb?

A: CGI 17341's structure is characterized as a nitroimidazo-oxazole [, ]. Research suggests that subtle structural variations within bicyclic nitroimidazoles significantly influence their activity against Mtb. For instance, Mtb mutants resistant to the nitroimidazo-oxazine PA-824, which differs slightly in its bicyclic structure, maintain sensitivity to CGI 17341 [, ]. This observation highlights the importance of specific structural features within this class of compounds for their anti-tubercular activity.

Q3: What are the potential advantages of CGI 17341 over existing tuberculosis treatments?

A: CGI 17341 demonstrates no cross-resistance with commonly used antitubercular drugs like isoniazid, rifampin, streptomycin, or ethambutol []. This is crucial in combating the rise of multi-drug-resistant tuberculosis. Additionally, its activity remains stable even with a lower pH, unlike ciprofloxacin and isoniazid, which could be beneficial in the acidic environment often encountered within Mtb-infected tissues [].

Q4: What are the next steps in the development of CGI 17341 as a potential tuberculosis treatment?

A: Further research is warranted to fully elucidate the mechanism of action of CGI 17341 and identify the specific proteins involved in its activation pathway [, ]. Additionally, detailed investigations into its pharmacokinetic properties, toxicity profile, and efficacy in different animal models are necessary to determine its suitability for clinical trials in humans. Investigating potential drug delivery systems could further optimize its efficacy and therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.